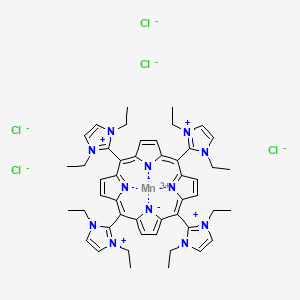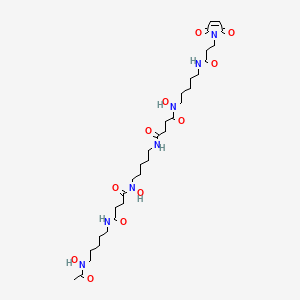
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide involves the conjugation of deferoxamine with maleimide. This process typically requires the use of specific solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes rigorous purification steps to achieve a purity level of ≥ 94% .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with sulfhydryl groups in biomolecules, forming stable thioether bonds.
Conjugation Reactions: It is used to conjugate metal ions to biomolecules, enhancing their imaging and therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfhydryl-reactive agents: For conjugation with thiol groups.
Metal ions: For chelation and bioconjugation purposes.
Major Products Formed
The major products formed from these reactions are metal-chelated biomolecules, which are used in various imaging and therapeutic applications .
Aplicaciones Científicas De Investigación
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to stabilize metal ions in various chemical reactions.
Biology: Facilitates the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Employed in the development of radiopharmaceuticals for cancer imaging and therapy.
Industry: Used in the production of diagnostic kits and imaging agents.
Mecanismo De Acción
The mechanism of action of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide involves its ability to chelate metal ions and form stable complexes with biomolecules. This chelation enhances the stability and bioavailability of the metal ions, making them suitable for imaging and therapeutic applications . The molecular targets and pathways involved include the sulfhydryl groups in proteins and peptides, which form stable thioether bonds with the maleimide group .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide stands out due to its high purity and efficiency in forming stable complexes with metal ions. Its ability to conjugate with a wide range of biomolecules makes it a versatile tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C32H53N7O11 |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43) |
Clave InChI |
WVJJZZJONDZKRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCN1C(=O)C=CC1=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


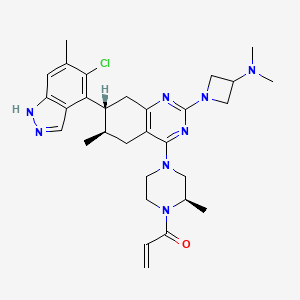
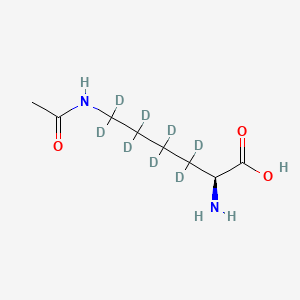
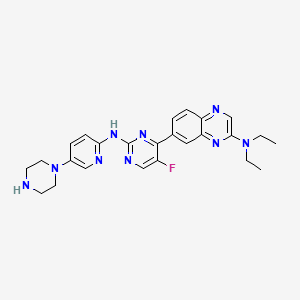
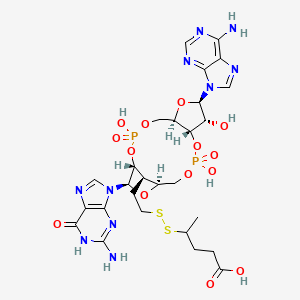
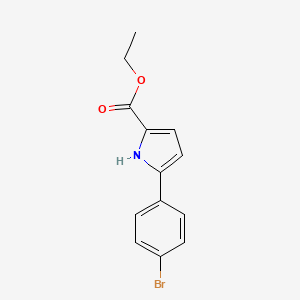
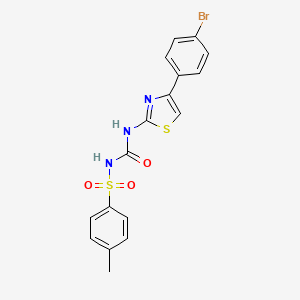



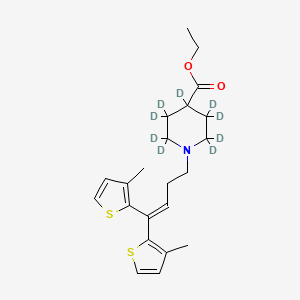
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
